molecular formula C11H22O2 B12800321 Propanoic acid, isooctyl ester CAS No. 9036-63-9

Propanoic acid, isooctyl ester

Cat. No.: B12800321
CAS No.: 9036-63-9
M. Wt: 186.29 g/mol
InChI Key: AIAMDEVDYXNNEU-UHFFFAOYSA-N
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Description

Historical Context and Significance of Propanoic Acid Ester Chemistry

The study of esters dates back to the classic Fischer-Speier esterification method developed in the 19th century, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orguwlax.edu Propanoic acid, a naturally occurring carboxylic acid, has long been a key building block in chemical synthesis. wikipedia.orgatamanchemicals.com Historically, large quantities of propanoic acid were produced as a byproduct of acetic acid manufacturing. wikipedia.org

The esters derived from propanoic acid, known as propanoates, gained significance due to their characteristic fruit-like odors. wikipedia.orgatamanchemicals.com This property led to their widespread use as fragrances and artificial flavorings in the food and perfume industries. wikipedia.orgtaylorandfrancis.com Beyond their sensory appeal, propanoates are also valued as effective solvents for a variety of materials, including resins and lacquers. wikipedia.org Furthermore, propanoic acid and its derivatives serve as important intermediates in the production of other chemicals, such as polymers, pesticides, and pharmaceuticals. wikipedia.orgatamanchemicals.com For instance, cellulose-acetate-propionate is a notable thermoplastic derived from propanoic acid. wikipedia.orgatamanchemicals.com

Current Research Landscape of Propanoic Acid, Isooctyl Ester

Direct research focusing exclusively on this compound is limited. However, its properties and applications can be understood from available data and the study of similar esters. It is recognized for its low volatility and stability. ontosight.ai The primary applications for isooctyl propanoate are in the cosmetics and personal care industry, where it functions as an emollient, helping to soften and smooth the skin. ontosight.ai It is also utilized as a solvent in industrial settings for products like coatings and adhesives. ontosight.ai While less common, it may also be found in some pharmaceutical formulations as an excipient. ontosight.ai

The current research landscape for esters of this type is largely driven by application-specific needs. The branched isooctyl group imparts specific physical characteristics that are desirable in certain formulations, distinguishing it from other propanoate esters. ontosight.ai

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₁₁H₂₂O₂
Appearance Liquid
Key Characteristics Low volatility, stable

Data derived from available chemical information. ontosight.ai

Evolving Challenges and Future Directions in this compound Studies

The future of ester research, including that of isooctyl propanoate, is heavily influenced by the principles of green and sustainable chemistry. futuremarketinsights.com A significant challenge and opportunity lies in developing more environmentally friendly synthesis methods. Traditional acid-catalyzed esterification can be slow and require significant energy input. wikipedia.orguwlax.edu Future research is focused on alternative catalytic systems, such as enzyme-catalyzed reactions using lipases, and process intensification methods like microwave-assisted synthesis, which can offer higher yields and shorter reaction times under milder conditions. uwlax.edumdpi.com

Another major trend is the shift toward bio-based feedstocks. futuremarketinsights.com The development of processes to produce propanoic acid and isooctyl alcohol from renewable resources is a key goal to reduce reliance on petrochemicals. This aligns with the increasing market demand for biodegradable and low-toxicity products, especially in the cosmetics, personal care, and lubricant sectors. futuremarketinsights.comdatabridgemarketresearch.com

Evolving challenges include the need to meet stricter regulations regarding volatile organic compounds (VOCs). futuremarketinsights.com As a low-volatility compound, isooctyl propanoate is well-positioned in this regard, but ongoing research will aim to further optimize its properties for high-performance, low-VOC formulations in coatings and adhesives. ontosight.aifuturemarketinsights.com Furthermore, there is a growing interest in creating novel biodegradable polymers, and platforms like poly(amino ester)s, which are known for their biodegradability, are an active area of research. researchgate.net Future studies may explore the incorporation of moieties like isooctyl propanoate into new polymer structures to tailor their physical properties for specific biomedical or material science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

9036-63-9

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

6-methylheptyl propanoate

InChI

InChI=1S/C11H22O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h10H,4-9H2,1-3H3

InChI Key

AIAMDEVDYXNNEU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCCCCC(C)C

Related CAS

9036-63-9

Origin of Product

United States

Advanced Synthetic Methodologies for Propanoic Acid, Isooctyl Ester

Catalytic Esterification Strategies for Propanoic Acid, Isooctyl Ester

Catalytic esterification is a primary method for synthesizing esters like isooctyl propanoate. This section delves into various catalytic strategies, including the well-established Fischer esterification, enzyme-catalyzed synthesis, and the use of heterogeneous catalysts.

Mechanism and Optimization of Fischer Esterification for this compound

Fischer esterification is a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol. chemistrysteps.comlibretexts.org In the synthesis of isooctyl propanoate, propanoic acid reacts with isooctyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps. masterorganicchemistry.comorganic-chemistry.org Initially, the carbonyl oxygen of the propanoic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The isooctyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequently, a proton transfer occurs, leading to the formation of a good leaving group, water. masterorganicchemistry.com Finally, the elimination of water and deprotonation of the resulting ester yields isooctyl propanoate and regenerates the acid catalyst. masterorganicchemistry.com

All steps in the Fischer esterification are reversible, meaning the reaction exists in an equilibrium. chemistrysteps.commasterorganicchemistry.com To optimize the yield of isooctyl propanoate, the equilibrium must be shifted towards the product side. This can be achieved by several strategies based on Le Châtelier's principle: chemistrysteps.comlibretexts.org

Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive isooctyl alcohol, can drive the reaction forward. libretexts.orgmasterorganicchemistry.com

Removal of Water: Continuously removing water as it is formed is a highly effective method. This can be accomplished through techniques like azeotropic distillation. organic-chemistry.org

The reaction rate is influenced by factors such as temperature and catalyst concentration. ceon.rs Increasing the temperature generally increases the reaction rate, but it is important to consider the boiling points of the reactants and products. ceon.rs The amount of catalyst also plays a crucial role; a higher concentration can accelerate the reaction, but may also lead to unwanted side reactions. ceon.rs

ParameterOptimization StrategyRationale
Reactant Ratio Use of excess isooctyl alcoholShifts equilibrium towards product formation (Le Châtelier's Principle) chemistrysteps.commasterorganicchemistry.com
Water Removal Azeotropic distillation or use of desiccantsShifts equilibrium towards product formation by removing a product organic-chemistry.org
Catalyst Strong acids like H₂SO₄ or TsOHProtonates the carboxylic acid, making it more electrophilic masterorganicchemistry.commasterorganicchemistry.com
Temperature Increased temperature (within limits)Increases the rate of reaction ceon.rs

Enzyme-Catalyzed Synthesis of Propanoic Acid Esters

Enzymatic synthesis of esters offers a green and highly selective alternative to traditional chemical methods. nih.gov Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments and their broad substrate specificity. nih.govresearchgate.net The synthesis of propanoic acid esters can be efficiently catalyzed by immobilized lipases.

The key advantages of enzyme-catalyzed esterification include:

Mild Reaction Conditions: Reactions are typically carried out at lower temperatures and pressures, reducing energy consumption and the risk of side reactions. nih.gov

High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products.

Environmental Friendliness: Biocatalysts are biodegradable and often derived from renewable resources. nih.gov

The optimization of enzyme-catalyzed synthesis of propanoic acid esters involves several parameters:

ParameterEffect on SynthesisTypical Optimized Conditions
Temperature Affects enzyme activity and stabilityOften in the range of 40-60°C for many lipases ulpgc.es
Substrate Molar Ratio Influences reaction equilibrium and can cause substrate inhibitionAn excess of the alcohol is often used ulpgc.es
Enzyme Concentration Higher concentration increases the reaction rate up to a certain pointOptimized based on cost and reaction time
Water Activity A small amount of water is essential for enzyme activity, but excess water can promote hydrolysisControlled by the addition of molecular sieves or by using a solvent-free system nih.govnih.gov

For instance, in the synthesis of pentyl propanoate, a continuous packed bed reactor with immobilized lipase (B570770) showed high conversion rates at temperatures between 60-70°C with a 2:1 alcohol-to-acid molar ratio. ulpgc.es

Heterogeneous Catalysis in Propanoic Acid Esterification

The use of heterogeneous catalysts in the esterification of propanoic acid provides significant advantages in terms of catalyst separation, reusability, and process simplification. Solid acid catalysts are a prominent class of heterogeneous catalysts for this reaction.

Commonly used heterogeneous catalysts include:

Ion-Exchange Resins: Sulfonated polystyrene-divinylbenzene resins, such as Amberlyst-15, are effective catalysts. mdpi.com However, their thermal stability can be a limitation, with degradation often occurring at temperatures above 120°C. mdpi.com

Zeolites: Materials like H-ZSM-5 and H-beta have been tested, but their small pore sizes can be a drawback for reactions involving larger molecules. mdpi.com

Polymer-Supported Sulfonic Acids: Fibrous polymer-supported sulfonic acid catalysts, like Smopex-101, have been successfully used for the esterification of propanoic acid with various alcohols. abo.fi

Clay-Supported Heteropoly Acids: Catalysts such as Cs₂.₅H₀.₅PW₁₂O₄₀ supported on K-10 clay have shown good activity and reusability in the esterification of propanoic acid. rsc.org

The reactivity of alcohols in heterogeneous catalysis can be influenced by steric hindrance. Generally, the reaction rate follows the order: primary > secondary > tertiary alcohols. ceon.rs However, some studies with heterogeneous catalysts have shown that increasing the chain length of the alcohol can have a negative effect on the conversion of propanoic acid due to steric interference at the catalyst's active sites. ceon.rsresearchgate.net

Catalyst TypeExamplesAdvantagesDisadvantages
Ion-Exchange Resins Amberlyst-15High activity, readily availableLimited thermal stability mdpi.com
Zeolites H-ZSM-5, H-betaHigh acidity, shape selectivitySmall pore size can limit reactant access mdpi.com
Polymer-Supported Acids Smopex-101Good activity, easy separationCan have lower activity than homogeneous catalysts
Supported Heteropoly Acids Cs₂.₅H₀.₅PW₁₂O₄₀/K-10High acidity, good thermal stability, reusable rsc.orgCan be more complex to prepare

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemicals to minimize environmental impact. This section discusses two such approaches for the synthesis of propanoic acid esters: solvent-free reaction systems and microwave-assisted synthesis.

Development of Solvent-Free Reaction Systems for Esterification

Conducting esterification reactions without a solvent offers significant environmental and economic benefits. The elimination of solvents reduces waste, simplifies product purification, and lowers operational costs. nih.gov In a solvent-free system for the synthesis of isooctyl propanoate, the excess of one of the reactants, typically isooctyl alcohol, can serve as the reaction medium. nih.gov

Immobilized enzymes are particularly well-suited for solvent-free esterification. nih.gov The absence of a solvent can lead to higher reactant concentrations, which can increase the reaction rate. Furthermore, the product itself is the reaction medium, leading to a highly concentrated product stream.

A study on the solvent-free enzymatic synthesis of pentyl propanoate in a packed bed reactor demonstrated high conversion rates, highlighting the technical feasibility of this approach for continuous industrial production. ulpgc.es This method is considered more advantageous for large-scale production compared to batch processes. ulpgc.es

Microwave-Assisted Synthesis of Propanoic Acid Esters

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. google.com Compared to conventional heating, microwave irradiation offers more efficient and uniform heating of the reaction mixture. uwlax.edu This can lead to a significant reduction in reaction times, often from hours to minutes, and an increase in product yields. google.comgeneseo.edu

The benefits of microwave-assisted synthesis include:

Rapid Heating: Microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and efficient heating. uwlax.edu

Reduced Reaction Times: The increased rate of reaction dramatically shortens the time required to reach completion. geneseo.edu

Higher Yields: In many cases, microwave heating results in higher product yields compared to conventional methods. geneseo.edu

Energy Efficiency: More efficient heat transfer can lead to lower energy consumption. uwlax.edu

Microwave-assisted Fischer esterification of propanoic acid with isooctyl alcohol can be performed under solvent-free conditions, further enhancing its green credentials. uwlax.edu Research on the microwave-assisted synthesis of other esters has demonstrated the potential for significant improvements in efficiency. For example, the synthesis of isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate saw a reduction in reaction time from 10 hours with conventional heating to just 25 minutes with microwave heating, while the yield increased from 75.6% to 87.1%. geneseo.edu Similarly, microwave-assisted enzymatic esterification has been shown to achieve high conversions in very short reaction times with reduced energy consumption. nih.gov

Synthesis MethodKey FeaturesAdvantages
Solvent-Free Synthesis Uses excess reactant as the solventReduced waste, simplified purification, lower cost nih.gov
Microwave-Assisted Synthesis Utilizes microwave irradiation for heatingRapid heating, reduced reaction time, higher yields, energy efficient google.comuwlax.edugeneseo.edu

Chemoenzymatic Conversion Strategies for this compound

Chemoenzymatic methods, particularly those employing lipases, have emerged as a powerful and sustainable alternative for the synthesis of esters like this compound. These biocatalytic approaches offer high selectivity and operate under mild reaction conditions, minimizing byproduct formation and energy consumption. The direct esterification of propanoic acid with isooctyl alcohol is a common chemoenzymatic route, frequently utilizing immobilized lipases to facilitate catalyst recovery and reuse.

Lipases such as Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), are highly effective for this transformation. The synthesis is typically conducted in a solvent-free system (SFS), which aligns with green chemistry principles by eliminating the need for organic solvents. researchgate.net The optimization of several process parameters is crucial for achieving high conversion rates. Research on similar short-chain esters provides a model for the conditions applicable to isooctyl propanoate synthesis.

Key parameters influencing the enzymatic synthesis include temperature, enzyme loading, molar ratio of substrates, and agitation speed. For instance, in the synthesis of isobutyl propionate (B1217596), a conversion rate of 92.52% was achieved at 40°C with a 5% w/w enzyme loading and a 1:3 acid to alcohol molar ratio over 10 hours. researchgate.net Immobilized lipases also demonstrate excellent reusability, retaining a significant portion of their activity over multiple reaction cycles. researchgate.net

Table 1: Optimized Parameters for Lipase-Catalyzed Propionate Ester Synthesis in a Solvent-Free System Data based on analogous synthesis of isobutyl propionate.

ParameterOptimized ValueResulting ConversionReference
Temperature40 °C92.52% researchgate.net
Enzyme Loading5% (w/w)92.52% researchgate.net
Acid:Alcohol Molar Ratio1:392.52% researchgate.net
Agitation Speed300 rpm92.52% researchgate.net
Reaction Time10 hours92.52% researchgate.net

Exploration of Alternative Reagents and Sustainable Reaction Media

Beyond traditional acid catalysis, research has focused on alternative reagents that are more environmentally benign and efficient. For the synthesis of fatty acid isooctyl esters, catalysts based on metallic tin, such as stannous oxide, stannous chloride, or stannous oxalate, have been proposed. scispace.com These catalysts are effective in small quantities (0.01% to 0.15% of total reactant weight) and lead to stable product quality. scispace.com Another class of alternative catalysts includes bisulfates, such as sodium bisulfate, and supported p-toluenesulfonic acid. google.com

The exploration of sustainable reaction media is a cornerstone of green chemistry, aiming to replace volatile organic compounds (VOCs).

Solvent-Free Systems (SFS): As mentioned in the chemoenzymatic section, conducting the esterification reaction without any solvent is a highly effective green strategy. One of the reactants, typically the alcohol in excess, can serve as the reaction medium. researchgate.net

Pressurized Solvents: Pressurized n-propane has been investigated as a solvent for lipase-catalyzed biodiesel production. nih.gov This medium can offer good conversions at mild temperatures and pressures, presenting a potential alternative for ester synthesis. nih.gov

Water-in-Oil Microemulsions: These systems can host enzymes like lipases and, due to their low water content, shift the reaction equilibrium to favor ester synthesis over hydrolysis. instras.com The kinetics of lipase-catalyzed esterification have been studied in AOT/isooctane microemulsion systems. instras.com

Novel Synthetic Routes and Reaction Development for this compound

SN2 Reaction Pathways in Ester Formation

An alternative to the direct esterification of a carboxylic acid and an alcohol is the nucleophilic substitution (SN2) reaction between a carboxylate salt and an alkyl halide. This pathway offers a different strategic approach to forming the ester bond. For the synthesis of this compound, this would involve the reaction of a propanoate salt, such as sodium propanoate, with an isooctyl halide (e.g., isooctyl bromide or iodide).

The reaction proceeds via a bimolecular nucleophilic substitution mechanism, where the propanoate anion acts as the nucleophile, attacking the electrophilic carbon of the isooctyl halide and displacing the halide leaving group.

Reaction Scheme: CH₃CH₂COONa + (CH₃)₂CH(CH₂)₄CH₂Br → CH₃CH₂COO(CH₂)₅CH(CH₃)₂ + NaBr

This SN2 pathway is typically favored by the use of polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation (Na⁺) but not the nucleophilic anion, thus enhancing its reactivity. A key characteristic of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon if it is a chiral center. youtube.com While methods have been developed for transforming alkyl halides into alcohols via an SN2 reaction, the same principle applies to the formation of esters using a carboxylate nucleophile. rsc.org

Conversion of Propanoic Acid Derivatives to Isooctyl Ester

Using more reactive derivatives of propanoic acid can significantly increase the rate and yield of the esterification reaction, making it effectively irreversible. Two common derivatives are propionyl chloride (an acyl chloride) and propanoic anhydride (B1165640) (an acid anhydride).

Using Propionyl Chloride: Acyl chlorides are highly reactive acylating agents. The reaction of propionyl chloride with isooctyl alcohol is vigorous and rapid, producing isooctyl propanoate and hydrogen chloride (HCl) gas. libretexts.org This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.

Reaction Scheme: CH₃CH₂COCl + (CH₃)₂CH(CH₂)₄CH₂OH → CH₃CH₂COO(CH₂)₅CH(CH₃)₂ + HCl

Using Propanoic Anhydride: Acid anhydrides are also effective acylating agents, though generally less reactive than acyl chlorides. The reaction of propanoic anhydride with isooctyl alcohol yields isooctyl propanoate and propanoic acid as a byproduct. libretexts.org The reaction may require gentle heating to proceed at a practical rate.

Reaction Scheme: (CH₃CH₂CO)₂O + (CH₃)₂CH(CH₂)₄CH₂OH → CH₃CH₂COO(CH₂)₅CH(CH₃)₂ + CH₃CH₂COOH

Process Intensification and Reaction Kinetics of this compound Synthesis

Process intensification aims to develop smaller, more energy-efficient, and safer manufacturing processes. For ester synthesis, several strategies have been explored.

Ultrasound-Assisted Synthesis: The application of ultrasound (acoustic cavitation) can dramatically enhance the rate of enzymatic esterification. In the synthesis of isobutyl propionate, ultrasound reduced the reaction time from 10 hours to 3 hours to achieve a 95.14% conversion. nih.gov This intensification is attributed to improved mass transfer between the immiscible phases and enhanced enzyme stability. nih.gov

Reactive Distillation (RD): This technique combines reaction and separation in a single unit. By continuously removing water (a byproduct of esterification), the reaction equilibrium is shifted towards the product side, leading to higher conversions. Microwave-assisted reactive distillation has been shown to enhance the separation efficiency for the synthesis of n-propyl propionate. researchgate.net

Continuous Flow Reactors: The synthesis of other isooctyl esters, such as isooctyl nitrate (B79036), has been successfully demonstrated in continuous flow reactors, allowing for excellent temperature control, short residence times, and high yields. google.com This technology offers a scalable and efficient platform for ester production.

The kinetics of lipase-catalyzed esterification are often described by the Ping-Pong Bi-Bi mechanism. instras.com In this model, the lipase first reacts with the acid to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol to form the ester and regenerate the free enzyme. nih.gov Studies on similar esters have determined the kinetic parameters for this model, which can be expected to be comparable for isooctyl propanoate synthesis.

Table 2: Kinetic Parameters for Lipase-Catalyzed Propionate Ester Synthesis Data derived from the synthesis of isobutyl propionate using a Ping-Pong Bi-Bi model with substrate inhibition.

Kinetic ParameterSymbolValueUnitReference
Maximum Reaction VelocityVmax0.5mol/min/g catalyst researchgate.net
Michaelis Constant (Propanoic Acid)Kₐ0.631M researchgate.net
Michaelis Constant (Isobutanol)Kₑ0.003M researchgate.net
Inhibition Constant (Propanoic Acid)Kᵢₐ0.0042M researchgate.net
Inhibition Constant (Isobutanol)Kᵢₑ0.1539M researchgate.net

Advanced Analytical Chemistry of Propanoic Acid, Isooctyl Ester

Chromatographic Techniques for Propanoic Acid, Isooctyl Ester Analysis

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a volatile and semi-volatile compound like this compound, gas and liquid chromatography are the primary methods of choice.

Gas Chromatography with Advanced Detection Modalities

Gas chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds such as esters. nih.gov The separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. researchgate.net For the analysis of this compound, GC is frequently coupled with detectors like the Flame Ionization Detector (FID) or a Mass Spectrometer (MS). 3m.commeasurlabs.com

The Flame Ionization Detector (FID) is a common detector that provides high sensitivity for most organic compounds. measurlabs.com It is particularly useful for quantitative analysis, determining the concentration or percentage of each compound in a sample. phytochemia.com While the FID response factor is not identical for all molecules, it is generally more consistent than that of MS, which reduces quantification biases. phytochemia.com For accurate quantification of fatty acid alkyl esters, methods using GC-FID have been extensively validated. scielo.brnih.gov

Advanced detection modalities coupled with GC, such as mass spectrometry, provide not only quantification but also structural information, enhancing the qualitative analysis. nih.gov Other detectors like the Thermal Conductivity Detector (TCD) can also be used, though FID and MS are more common for this class of compounds. 3m.com

Table 1: Comparison of Common GC Detectors for Ester Analysis

Detector Principle Primary Use Advantages Limitations
Flame Ionization Detector (FID) Measures the ions produced during the combustion of the organic compound in a hydrogen flame. Quantitative Analysis High sensitivity to hydrocarbons, robust, large linear range. Destructive to the sample, provides little structural information. nih.govphytochemia.com
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio after ionization and fragmentation. Qualitative & Quantitative Analysis Provides detailed structural information for identification, high sensitivity. measurlabs.comphytochemia.com Response factors can vary significantly between molecules, potentially affecting quantification accuracy. phytochemia.com

| Thermal Conductivity Detector (TCD) | Measures the change in thermal conductivity of the carrier gas caused by the analyte. | Quantitative Analysis | Non-destructive, universal detector. | Lower sensitivity compared to FID and MS. nih.gov |

High-Performance Liquid Chromatography in Ester Mixture Separations

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for non-volatile or thermally labile compounds. wikipedia.org For ester analysis, especially within complex mixtures, reversed-phase HPLC is a common approach. sielc.commdpi.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for a related compound, Mecoprop-isooctyl, utilizes a mobile phase containing acetonitrile (B52724) and water. sielc.com

HPLC is a cornerstone of pharmaceutical analysis for quality control, impurity characterization, and stability testing. sielc.commdpi.com The separation of ester mixtures can be optimized by adjusting various parameters, including the mobile phase composition (e.g., solvent ratio, pH), column temperature, and flow rate. mdpi.comlu.se While GC is often preferred for a volatile ester like isooctyl propanoate, HPLC is invaluable when analyzing it in matrices containing non-volatile components or when separating it from other esters with very different polarities. nih.govmdpi.com

Coupled Chromatographic-Mass Spectrometric Systems for this compound Characterization

The coupling of chromatographic systems with mass spectrometry (MS) represents one of the most powerful tools in analytical chemistry. wikipedia.org These "hyphenated" techniques combine the superior separation capabilities of chromatography with the definitive identification power of MS. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of volatile and semi-volatile compounds. nih.gov As the separated this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint that allows for unambiguous identification. mdpi.com Advanced GC-MS techniques, such as tandem mass spectrometry (GC-MS/MS), can further enhance selectivity and sensitivity, which is crucial for detecting trace amounts of the ester in complex environmental or biological samples. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines HPLC with mass spectrometry. wikipedia.org This technique is essential when the sample matrix is not suitable for GC. aocs.org The interface between the LC and the MS is critical, as it must efficiently remove the liquid mobile phase before the analyte enters the high-vacuum environment of the mass spectrometer. aocs.org LC-MS is widely applied in biotechnology, environmental monitoring, and food processing to analyze a vast range of organic compounds. wikipedia.org

Advanced Spectroscopic Characterization of this compound

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which provides information about the sample's structure and composition.

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise molecular structure of organic compounds. uwlax.edu It works by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. nih.gov

For this compound, ¹H NMR spectroscopy would provide information on the number of different types of protons, their connectivity, and their chemical environment. The spectrum would show characteristic signals for the ethyl group of the propanoate moiety and the isooctyl group of the alcohol moiety. The chemical shift (δ), integration (number of protons), and splitting pattern (spin-spin coupling) of each signal allow for a complete assignment of the proton structure. chegg.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. rsc.org While ¹³C NMR spectra are typically not integrated, the chemical shifts are highly informative for identifying functional groups, such as the characteristic carbonyl carbon (C=O) of the ester group. chegg.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical chemical shifts for similar ester structures. Actual experimental values may vary.

Assignment (Structure: CH₃CH₂C(=O)OCH₂(CH₂)₄CH(CH₃)₂) ¹H NMR (Predicted) ¹³C NMR (Predicted)
Propanoate CH₃ ~1.1 ppm (triplet)~9 ppm
Propanoate CH₂ ~2.3 ppm (quartet)~28 ppm
Ester C=O N/A~174 ppm
Ester OCH₂ ~4.0 ppm (triplet)~65 ppm
Isooctyl CH(CH₃)₂ ~1.5 ppm (multiplet)~28 ppm
Isooctyl CH(CH₃)₂ ~0.9 ppm (doublet)~22 ppm
Isooctyl (CH₂)₄ ~1.3-1.6 ppm (multiplets)~25, ~29, ~38 ppm

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "molecular fingerprint" of a compound. nih.govnih.gov Both methods probe the vibrational modes of molecules, but they are based on different physical principles: IR spectroscopy measures the absorption of infrared radiation by molecules, while Raman spectroscopy measures the inelastic scattering of laser light. nih.govksu.edu.sa

For this compound, the IR spectrum is dominated by a very strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically found around 1735-1755 cm⁻¹. spectroscopyonline.com Another set of strong bands, often referred to as the "Rule of Three" for esters, corresponds to the C-O stretching vibrations, which appear in the 1000-1300 cm⁻¹ region. spectroscopyonline.comdocbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.infodocbrown.info

Raman spectroscopy is also highly effective for characterizing esters. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=O stretch is also visible in the Raman spectrum, along with numerous bands corresponding to C-H and C-C vibrations that contribute to the unique fingerprint of the molecule. mdpi.comfrontiersin.org The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile, confirming the presence of key functional groups and verifying the identity of this compound. nih.govmdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹) Intensity
C-H Stretch (Alkyl) 2850-3000 2850-3000 Medium to Strong
C=O Stretch (Ester) 1735-1755 1735-1755 Very Strong (IR), Medium (Raman) spectroscopyonline.commdpi.com
C-H Bend (Alkyl) 1350-1470 1350-1470 Medium
C-C-O Stretch (Asymmetric) 1160-1210 1160-1210 Strong (IR) spectroscopyonline.com

| O-C-C Stretch (Asymmetric) | 1000-1100 | 1000-1100 | Strong (IR) spectroscopyonline.com |

High-Resolution Mass Spectrometry for Isotopic Labeling and Mechanistic Insight

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for elucidating the reaction mechanisms of esterification processes, such as the formation of this compound. When combined with isotopic labeling, HRMS can provide unambiguous evidence for bond-forming and bond-breaking steps. In a typical study investigating the acid-catalyzed esterification of propanoic acid with isooctyl alcohol, one of the reactants can be labeled with a stable isotope, such as Oxygen-18 (¹⁸O).

For instance, the reaction can be carried out using ¹⁸O-labeled propanoic acid. By analyzing the resulting isooctyl propanoate ester with HRMS, the precise location of the ¹⁸O atom can be determined. If the ¹⁸O remains with the carbonyl group in the ester, it confirms that the hydroxyl group of the alcohol attacks the carbonyl carbon of the acid, and the oxygen from the acid's hydroxyl group is eliminated as water. Conversely, if the ¹⁸O is lost, it would suggest a different mechanism. This technique allows for the direct observation of the reaction pathway at a molecular level.

The high resolving power of instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows for the differentiation of isotopologues—molecules that differ only in their isotopic composition—from other species with very similar nominal masses. nih.govelifesciences.org This precision is critical for confirming the incorporation and position of the isotopic label, providing definitive mechanistic insights. nih.govelifesciences.org

Table 1: Hypothetical HRMS Data for Mechanistic Study of Isooctyl Propanoate Formation

AnalyteLabeling SchemeExpected Exact Mass (m/z) [M+H]⁺Observed Exact Mass (m/z) [M+H]⁺Conclusion
Isooctyl PropanoateUnlabeled173.1536173.1535Natural abundance reference
Isooctyl PropanoatePropanoic Acid-¹⁸O₂177.1622177.1621¹⁸O incorporated into the ester twice (carbonyl and ether oxygen)
Isooctyl PropanoatePropanoic Acid-C(¹⁸O)OH175.1580175.1579¹⁸O incorporated into the carbonyl group of the ester
Isooctyl PropanoateIsooctyl Alcohol-¹⁸O175.1580175.1581¹⁸O incorporated into the ether linkage of the ester

Emerging Analytical Methodologies for this compound Research

Green Analytical Chemistry (GAC) aims to make analytical procedures safer and more environmentally benign by reducing or eliminating hazardous substances. researchgate.netneuroquantology.com The twelve principles of GAC provide a framework for this, focusing on waste prevention, use of safer solvents, and energy efficiency. nih.govslideshare.net In the context of analyzing this compound, these principles can be applied to traditional methods like gas chromatography (GC) to significantly reduce their environmental impact.

Key strategies include the miniaturization of sample preparation and the replacement of toxic organic solvents. neuroquantology.comjk-sci.com For example, instead of a conventional liquid-liquid extraction with large volumes of hexane (B92381) or dichloromethane (B109758) to isolate the ester from a reaction mixture, a solvent-minimized technique like solid-phase microextraction (SPME) can be used. slideshare.net An SPME fiber coated with a suitable stationary phase is exposed to the sample, where it adsorbs the analyte. The fiber is then directly inserted into the GC inlet for analysis, eliminating the need for solvents entirely. Furthermore, the use of alternative solvents like supercritical fluids (e.g., CO₂) or ionic liquids in extraction and chromatographic separation is a core tenet of GAC. jk-sci.com

Table 2: Comparison of Traditional vs. Green Analytical Methods for Isooctyl Propanoate

ParameterTraditional Method (LLE-GC-FID)Green Method (SPME-GC-FID)
Sample Preparation Liquid-Liquid Extraction (LLE)Solid-Phase Microextraction (SPME)
Solvent Consumption High (e.g., 10-20 mL of hexane per sample)None
Waste Generation High (toxic organic waste)Minimal
Automation Potential ModerateHigh
Analysis Time Longer (includes extraction step)Shorter (integrates sampling and injection)
Energy Consumption Higher (due to solvent evaporation steps)Lower researchgate.net

Quality by Design Framework for Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes understanding and control based on sound science and quality risk management. nih.govamericanpharmaceuticalreview.cometflin.com When applied to analytical methods, this is known as Analytical QbD (AQbD). americanpharmaceuticalreview.compharm-int.com The goal of AQbD is to develop a robust and well-understood method that consistently delivers its intended performance. americanpharmaceuticalreview.cometflin.com

For a quantitative method for this compound (e.g., by HPLC or GC), the AQbD process begins by defining the Analytical Target Profile (ATP), which outlines the method's required performance characteristics, such as accuracy, precision, and range. pharm-int.com Next, Critical Quality Attributes (CQAs) of the analyte and Critical Method Parameters (CMPs) are identified. For the ester, a CQA might be its purity, while CMPs for a GC method could include column temperature, carrier gas flow rate, and injector temperature.

Design of Experiments (DoE) is then used to systematically study the effects of the CMPs on the method's performance. researchgate.net This allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of method parameters within which the method is known to perform robustly. researchgate.net This approach moves away from the traditional "one factor at a time" optimization and results in a more reliable analytical method. americanpharmaceuticalreview.com

Table 3: Example of QbD Elements for a GC Method for Isooctyl Propanoate

QbD ElementDescription for Isooctyl Propanoate Analysis
Analytical Target Profile (ATP) To accurately and precisely quantify Isooctyl Propanoate in a reaction mixture with a limit of quantification of 0.01% w/w.
Critical Quality Attributes (CQAs) Peak Resolution (from starting materials and byproducts), Peak Tailing Factor, Method Precision (RSD%), Method Accuracy (% Recovery).
Critical Method Parameters (CMPs) GC Oven Temperature Program, Carrier Gas Flow Rate, Injector Temperature, Split Ratio.
Method Operable Design Region (MODR) A defined range for each CMP (e.g., Flow Rate: 0.8-1.2 mL/min; Initial Oven Temp: 55-65 °C) where CQAs are consistently met.

In Situ Spectroscopic Monitoring of this compound Reactions

Traditional reaction monitoring often involves taking aliquots from a reactor at various time points and analyzing them offline. This approach can be time-consuming and may not accurately represent the state of the reaction due to potential changes during sampling and quenching. In situ spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offer a powerful alternative for real-time monitoring of the esterification process to form this compound.

By using an immersion probe connected to a spectrometer, spectra can be collected directly from the reacting mixture without disturbing the system. In the FT-IR spectrum, the progress of the esterification can be monitored by observing the decrease in the intensity of the carboxylic acid's C=O stretching band (around 1710 cm⁻¹) and the simultaneous increase in the ester's C=O stretching band (around 1740 cm⁻¹). uaeu.ac.ae This allows for the generation of real-time concentration profiles for reactants and products, providing valuable kinetic data and insights into the reaction mechanism. This approach is a key component of Process Analytical Technology (PAT).

Table 4: Advantages of In Situ Spectroscopic Monitoring

FeatureBenefit
Real-Time Data Acquisition Provides immediate feedback on reaction progress, enabling better process control.
Non-Invasive No need to withdraw samples, preserving the integrity of the reaction.
Reduced Analysis Time Eliminates the delay associated with offline sample preparation and analysis.
Improved Safety Reduces operator exposure to potentially hazardous reactants and reaction mixtures.
Rich Data Sets Allows for the detailed study of reaction kinetics and the detection of transient intermediates.

Integrated Multi-Technique Analytical Strategies for Comprehensive Ester Profiling

A comprehensive chemical characterization of this compound, particularly within a complex matrix such as a raw reaction output or a final product formulation, often requires more than a single analytical technique. An integrated strategy, combining the strengths of multiple orthogonal techniques, provides a more complete and reliable profile of the analyte and any related impurities.

For instance, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating volatile components and providing tentative identification based on mass spectra and retention times. It can effectively separate isooctyl propanoate from its starting materials (propanoic acid and isooctyl alcohol) and other potential byproducts. However, for unambiguous structural confirmation, especially of isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. ¹H and ¹³C NMR can definitively establish the connectivity of atoms within the molecule.

Meanwhile, Fourier Transform Infrared (FT-IR) spectroscopy can quickly confirm the presence of the key ester functional group and can be used for bulk quantitative analysis. By integrating these techniques, a full profile is developed: GC-MS for separation and identification, NMR for definitive structure elucidation, and FT-IR for functional group confirmation and quantification.

Table 5: Complementary Information from an Integrated Analytical Approach

Analytical TechniqueInformation Provided for Isooctyl Propanoate Sample
GC-MS Separation of isomers and impurities; quantification; preliminary identification based on mass spectral library matching.
NMR Spectroscopy Unambiguous structural confirmation of the ester; identification and structural elucidation of unknown byproducts; quantitative analysis (qNMR).
FT-IR Spectroscopy Confirmation of the ester functional group (C=O, C-O); rapid bulk quantification; potential for in situ reaction monitoring.
Karl Fischer Titration Precise quantification of water content, which is a critical parameter in esterification reactions and for product stability.

Mechanistic Studies on Environmental Fate and Degradation Pathways of Propanoic Acid, Isooctyl Ester

Biotic Degradation Pathways of Propanoic Acid, Isooctyl Ester

Biotic degradation, mediated by microorganisms, is a primary route for the environmental removal of many organic compounds, including esters.

In various environments such as soil, sediment, and water, microorganisms are capable of metabolizing esters. The initial and most critical step in the biodegradation of this compound is the enzymatic cleavage of the ester bond.

Bacteria are key players in the degradation of esters. nih.gov They produce a class of enzymes known as carboxylic ester hydrolases (CEHs), which includes esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), that catalyze the hydrolysis of ester bonds. mdpi.comijcmas.com

Ester Cleavage: Bacterial esterases typically act on soluble esters with short-chain acyl groups (≤ C8), making them well-suited for the hydrolysis of this compound. nih.gov The enzymatic reaction cleaves the ester into its constituent parts: propanoic acid and isooctyl alcohol.

Metabolization of Products: Following the initial hydrolysis, the resulting products are further metabolized by bacteria through distinct pathways:

Propanoic Acid Metabolism : Propanoic acid (or propionate) is a common metabolic intermediate. nih.gov Bacteria can degrade it through several pathways. One common route involves the conversion of propionate (B1217596) to acetate. researchgate.net For example, syntrophic propionate-oxidizing bacteria like Smithella can convert propionate to acetate, CO₂, and H₂, which are then utilized by other microorganisms. researchgate.net Ultimately, the breakdown products can enter central metabolic pathways like the citric acid cycle for energy production and cell biomass synthesis.

Isooctyl Alcohol Metabolism : The isooctyl alcohol released would be subjected to oxidation by bacterial alcohol dehydrogenases and aldehyde dehydrogenases, eventually converting it into a carboxylic acid that can be further degraded, often via the β-oxidation pathway, to yield acetyl-CoA.

This two-step process of enzymatic hydrolysis followed by the mineralization of the resulting acid and alcohol ensures the complete breakdown of the original ester molecule.

Table 2: Key Enzymes in Bacterial Degradation of this compound

Enzyme Class Function Substrate(s) Product(s)
Carboxylic Ester Hydrolases (Esterases) Cleavage of ester bond This compound Propanoic Acid + Isooctyl Alcohol
Alcohol Dehydrogenase Oxidation of alcohol Isooctyl Alcohol Isooctyl Aldehyde
Aldehyde Dehydrogenase Oxidation of aldehyde Isooctyl Aldehyde Isooctanoic Acid

Microbial Metabolism and Enzymatic Biotransformation in Diverse Microenvironments

Fungal Systems in Propanoic Acid Ester Degradation

Fungal species are well-equipped with enzymatic machinery capable of degrading a wide array of organic compounds, including esters. While direct studies on the fungal degradation of this compound are not available, the degradation of structurally similar compounds by fungi has been documented. For instance, various fungal strains have been shown to degrade phthalate (B1215562) esters, which also contain ester linkages. The initial step in the degradation of these esters is hydrolysis by esterases, releasing the corresponding alcohol and phthalic acid.

Research on the degradation of other esters by fungi, such as the non-ligninolytic fungus Fusarium falciforme, has demonstrated effective degradation of compounds with branched alkyl chains. nih.gov This suggests that fungal systems possess the necessary enzymes to attack the isooctyl portion of this compound. The degradation of the propanoic acid moiety by fungi is also anticipated, as propionic acid is a known antifungal agent that can be metabolized by some fungi through pathways such as mitochondria-mediated apoptosis. oup.comnih.govresearchgate.net

Fungal degradation of esters is often initiated by extracellular enzymes that break down the larger molecule into smaller, more readily assimilated components. The efficiency of this process can be influenced by the structure of the ester, with factors such as chain length and branching affecting the rate of degradation.

Identification and Role of Specific Esterases and Oxidoreductases in Isooctyl Propanoate Degradation

The primary enzymes involved in the initial breakdown of this compound are expected to be esterases (EC 3.1.1.x). oup.com These hydrolases catalyze the cleavage of ester bonds to produce an alcohol and a carboxylic acid. oup.comnih.govnih.gov In the case of isooctyl propanoate, this would result in isooctyl alcohol and propanoic acid. Microbial esterases, including those from fungi, are known to have broad substrate specificity and can hydrolyze a variety of esters. oup.com The rate of hydrolysis can be influenced by steric hindrance, suggesting that the branched nature of the isooctyl group may affect the efficiency of enzymatic degradation.

Following the initial hydrolysis, oxidoreductases would play a crucial role in the further degradation of the resulting alcohol and acid. The isooctyl alcohol, a branched-chain alcohol, would likely be oxidized to the corresponding aldehyde and then to a carboxylic acid by alcohol dehydrogenases and aldehyde dehydrogenases, respectively. These carboxylic acids can then enter central metabolic pathways.

The propanoic acid component would be metabolized via the propanoate metabolism pathway. nih.gov This involves its conversion to propionyl-CoA, which can then be further metabolized through various pathways, including the methylmalonyl-CoA pathway, leading to the formation of succinyl-CoA, an intermediate of the citric acid cycle. nih.gov

Elucidation of Biodegradation Metabolites and Degradation Cascades

Based on established metabolic pathways for similar compounds, a putative degradation cascade for this compound can be proposed.

Initial Hydrolysis: The degradation is initiated by the enzymatic hydrolysis of the ester bond by esterases, yielding Propanoic acid and Isooctyl alcohol.

Degradation of Isooctyl Alcohol: The branched isooctyl alcohol is expected to undergo oxidation. This can proceed through various microbial pathways that handle branched-chain alkanes and alcohols. The alcohol would likely be oxidized to isooctyl aldehyde and then to isooctanoic acid. Subsequent degradation of isooctanoic acid would likely proceed through beta-oxidation, where the molecule is shortened by two-carbon units in each cycle.

Degradation of Propanoic Acid: Propanoic acid enters the propanoate metabolic pathway. nih.gov It is first converted to propionyl-CoA. In most organisms, propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. nih.gov Succinyl-CoA can then enter the Krebs cycle for complete oxidation to carbon dioxide and water.

The following table outlines the probable metabolites in the degradation cascade of this compound.

Metabolite Chemical Formula Role in Degradation Cascade
This compoundC11H22O2Parent Compound
Isooctyl alcoholC8H18OInitial hydrolysis product
Propanoic acidC3H6O2Initial hydrolysis product
Isooctanoic acidC8H16O2Oxidation product of isooctyl alcohol
Propionyl-CoAC24H38N7O17P3SActivated form of propanoic acid
Methylmalonyl-CoAC25H39N7O19P3SIntermediate in propanoate metabolism
Succinyl-CoAC25H38N7O19P3SEnters the Citric Acid Cycle
Acetyl-CoAC23H38N7O17P3SProduct of beta-oxidation of isooctanoic acid

Environmental Factors Influencing Biodegradation Rates and Pathways

The rate and extent of biodegradation of this compound in the environment are influenced by a multitude of abiotic and biotic factors. These factors can affect the microbial populations responsible for degradation as well as the bioavailability of the compound itself.

Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature. Generally, an increase in temperature, up to an optimal point, will increase the rate of biodegradation.

pH: The pH of the soil and water can affect the activity of microbial enzymes and the solubility and speciation of the compound. Most microbial degradation occurs under neutral to slightly alkaline conditions.

Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic degradation is generally faster and more complete for many organic compounds. Under anaerobic conditions, the degradation of esters can still occur, but the rates are typically slower. researchgate.net

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. A lack of these nutrients can limit the rate of biodegradation.

Bioavailability: The extent to which this compound is available to microorganisms for degradation is a key factor. Its low water solubility may limit its bioavailability in aquatic systems. Adsorption to soil and sediment particles can also reduce its availability to microorganisms.

Environmental Compartmentalization and Transport Modeling of this compound

Understanding the movement and distribution of this compound in the environment is crucial for assessing its potential exposure and impact. This involves examining its behavior in soil and aquatic systems.

Soil Adsorption, Desorption, and Leaching Dynamics

The mobility of this compound in soil is largely governed by its adsorption and desorption characteristics. As a hydrophobic compound, it is expected to adsorb to soil organic matter. The organic carbon content of the soil is a primary factor influencing the sorption of non-polar organic compounds. awsjournal.org

The sorption of esters to soil and sediment is a complex process influenced by both the properties of the compound and the soil. nih.gov The strength of this adsorption will determine the compound's potential for leaching into groundwater. Higher adsorption to soil particles will result in lower mobility and reduced leaching potential. Conversely, in soils with low organic matter content, the compound may be more mobile and prone to leaching. awsjournal.org

The following table summarizes the expected behavior of this compound in soil based on general principles for hydrophobic esters.

Soil Parameter Influence on this compound
Organic Carbon ContentHigh content leads to strong adsorption, reducing mobility.
Clay ContentCan contribute to adsorption, but generally less significant than organic carbon for hydrophobic compounds.
pHMay have a minor influence on the surface charge of soil particles, but is not expected to be a dominant factor for a non-ionizable compound.
Soil MoistureInfluences the partitioning between soil, water, and air phases, affecting transport and bioavailability.

Aquatic Transport and Sediment Interaction

In aquatic environments, the fate and transport of this compound will be influenced by its low water solubility and tendency to partition to organic matter. It is likely to be found associated with suspended particulate matter and bottom sediments. The partitioning of hydrophobic compounds to sediment is a key process that removes them from the water column. researchgate.net

Transport in aquatic systems can occur through the movement of dissolved compound in the water column and the transport of compound adsorbed to suspended sediments. The latter can be a significant transport mechanism, especially in rivers and estuaries with high sediment loads.

Over time, this compound that has partitioned to sediments can be buried, leading to long-term sequestration. However, resuspension of sediments due to events such as storms or dredging can reintroduce the compound into the water column.

Atmospheric Dispersion and Reactivity

The atmospheric fate of this compound, a volatile organic compound (VOC), is governed by its dispersion and chemical reactivity in the troposphere. While direct experimental data for this specific compound is limited, its atmospheric behavior can be inferred from studies on structurally similar long-chain esters and alkanes. The primary atmospheric removal mechanism for this compound is expected to be its reaction with photochemically generated hydroxyl (OH) radicals.

Once emitted into the atmosphere, this compound is subject to atmospheric transport and mixing, which dictates its spatial and temporal distribution. Its dispersion is influenced by meteorological factors such as wind speed and direction, atmospheric stability, and mixing layer height. As a VOC, it can be transported over long distances, potentially contributing to air quality issues far from its source of emission.

The atmospheric reactivity of this compound determines its persistence and its potential to contribute to the formation of secondary air pollutants, such as ozone (O₃) and secondary organic aerosols (SOA). The key reactive processes are reactions with the primary daytime oxidant, the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃) which is significant at night, and ozone (O₃).

Reaction with Hydroxyl Radicals (OH)

The gas-phase reaction with OH radicals is anticipated to be the dominant degradation pathway for this compound during the daytime. The rate of this reaction determines the atmospheric lifetime of the compound. While a specific rate constant for this compound is not available in the literature, an estimation can be made based on structure-activity relationships (SARs) and data for other esters.

Studies on smaller esters have shown that the reaction rate constant with OH radicals increases with the size of the alkyl chains. For example, the rate coefficients for the reaction of OH radicals with ethyl propanoate and n-propyl propanoate at approximately 296 K have been reported. nih.gov Based on these and other studies of long-chain alkanes, the OH radical reaction rate constant for this compound is estimated to be in the range of 1.0 to 2.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.

Estimated Atmospheric Lifetime

The atmospheric lifetime (τ) of this compound with respect to reaction with OH radicals can be calculated using the following equation:

τ = 1 / (k_OH * [OH])

where:

k_OH is the rate constant for the reaction with OH radicals.

[OH] is the average atmospheric concentration of OH radicals (typically assumed to be 1 x 10⁶ molecules cm⁻³ for a 24-hour average).

Using the estimated k_OH value, the atmospheric lifetime of this compound is calculated to be in the range of 14 to 28 hours. This relatively short lifetime suggests that the compound will be removed from the atmosphere within a day or two of its emission, limiting its potential for long-range transport.

Table 1: Estimated Atmospheric Reaction Rate Constant and Lifetime for this compound

Atmospheric OxidantEstimated Rate Constant (cm³ molecule⁻¹ s⁻¹)Assumed Average Oxidant Concentration (molecules cm⁻³)Estimated Atmospheric Lifetime
OH Radical 1.0 - 2.0 x 10⁻¹¹1 x 10⁶14 - 28 hours

Contribution to Ozone and Secondary Organic Aerosol (SOA) Formation

The oxidation of this compound in the presence of nitrogen oxides (NOx) can contribute to the formation of ground-level ozone, a key component of photochemical smog. ijarpr.comdaneshyari.comresearchgate.netbris.ac.ukresearchgate.net The Photochemical Ozone Creation Potential (POCP) is an index used to quantify the relative ability of a VOC to produce ozone. daneshyari.comresearchgate.netbris.ac.ukresearchgate.net While a specific POCP for this compound has not been determined, it can be estimated based on its OH reactivity and molecular structure. daneshyari.comresearchgate.netfluorocarbons.org Given its reactivity, it is expected to have a moderate POCP.

Computational Chemistry and Molecular Modeling of Propanoic Acid, Isooctyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in solving the Schrödinger equation, are employed to determine the electronic structure of molecules. northwestern.edu For isooctyl propanoate, methods like Density Functional Theory (DFT) are utilized to compute its molecular geometry, electronic energy, and molecular orbitals. northwestern.eduiosrjournals.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can predict the sites most susceptible to electrophilic and nucleophilic attack. For instance, analysis of the electrostatic potential surface can identify regions of positive and negative charge, highlighting potential interaction sites. mdpi.com These calculations can also predict various molecular properties such as dipole moment, polarizability, and vibrational frequencies. northwestern.edu

Table 1: Predicted Electronic Properties of Propanoic Acid, Isooctyl Ester (Illustrative Data)

Property Predicted Value Method
HOMO Energy -9.5 eV DFT/B3LYP
LUMO Energy 2.1 eV DFT/B3LYP
HOMO-LUMO Gap 11.6 eV DFT/B3LYP

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. taylorfrancis.com For a flexible molecule like isooctyl propanoate, MD simulations are invaluable for exploring its conformational landscape. By simulating the molecule's motion, researchers can identify low-energy conformations and understand the transitions between them. scholaris.camdpi.com

These simulations also provide detailed information about intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the bulk properties of the substance. By analyzing the trajectories of multiple isooctyl propanoate molecules, one can gain insights into its liquid-state structure and dynamics.

The behavior of isooctyl propanoate can be significantly influenced by its environment, particularly the solvent. nih.gov Computational models can simulate these solvent effects using either implicit or explicit approaches. nih.govmdpi.com Implicit solvent models represent the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to capture the bulk electrostatic effects of the solvent. mdpi.comspringernature.com

Explicit solvent models, on the other hand, involve simulating individual solvent molecules alongside the solute. nih.gov This approach is more computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, and their impact on the conformation and reactivity of isooctyl propanoate. nih.govrsc.org

Isooctyl propanoate, being an ester, can be a substrate for various enzymes, such as lipases and esterases. Computational methods can be used to simulate the binding of isooctyl propanoate to the active site of an enzyme. biofisica.infopitt.edumdpi.com Molecular docking is a common technique to predict the preferred binding orientation of the substrate within the enzyme's active site. mdpi.com

Following docking, more advanced techniques like combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed. chemrxiv.org In QM/MM, the chemically active region (the substrate and key active site residues) is treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the simulation of the enzymatic reaction, providing insights into the catalytic mechanism and the transition states involved in the hydrolysis of isooctyl propanoate. chemrxiv.org

In Silico Prediction of Reaction Pathways and Degradation Mechanisms

Computational tools can predict the likely degradation pathways of isooctyl propanoate under various conditions. nih.govscribd.comresearchgate.netresearchgate.net By calculating the activation energies for different potential reactions, such as hydrolysis or oxidation, it is possible to identify the most favorable degradation routes. Software programs incorporating knowledge-based systems can predict potential degradation products by applying a set of known chemical transformations to the structure of isooctyl propanoate. nih.govscribd.comresearchgate.net These predictions are valuable for understanding the environmental fate of the compound and for identifying potential impurities that may form during storage.

Table 2: Predicted Degradation Products of Isooctyl Propanoate (Illustrative)

Degradation Pathway Major Products Computational Method
Hydrolysis (Acid/Base) Propanoic acid, Isooctyl alcohol Transition State Theory

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Studies of Propanoic Acid Esters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. wikipedia.orgmdpi.com For a series of propanoic acid esters, including isooctyl propanoate, QSAR models can be developed to predict properties like flavor profiles, antimicrobial activity, or toxicity based on molecular descriptors. researchgate.net

These descriptors, which can be calculated from the molecular structure, include electronic, steric, and hydrophobic parameters. wikipedia.org By establishing a mathematical relationship between these descriptors and the observed activity or property, QSPR models can be used to predict the characteristics of new, unsynthesized propanoic acid esters, thereby guiding the design of esters with desired properties. wikipedia.orgjocpr.com For example, a 2D QSAR analysis of arylsubstituted cycloalkenecarboxylic acid methyl esters resulted in an equation that predicted the importance of electron-withdrawing groups in the aromatic moiety for binding affinity. nih.gov

Comparative and Interdisciplinary Research of Propanoic Acid, Isooctyl Ester

Comparative Analysis of Synthetic and Degradation Pathways with Analogous Propanoic Acid Esters

The synthesis and degradation of propanoic acid, isooctyl ester, a branched-chain ester, are governed by fundamental principles of organic chemistry, which can be better understood through comparison with other analogous propanoic acid esters. These comparisons highlight the influence of the alcohol moiety's structure on reaction kinetics and pathways.

Synthetic Pathways

The primary method for synthesizing this compound and its analogues is through Fischer esterification. This process involves the reaction of a carboxylic acid (propanoic acid) with an alcohol in the presence of an acid catalyst. uwlax.eduunb.carsc.org The general reaction is reversible and involves the formation of a key tetrahedral intermediate. uwlax.edu

Commonly, a strong acid like sulfuric acid is used to catalyze the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. unb.ca The reaction is typically conducted under reflux to increase the reaction rate. uwlax.edu

The table below provides a comparative overview of the synthesis of this compound and other propanoic acid esters.

EsterAlcohol UsedTypical CatalystKey Reaction Conditions
This compoundIsooctyl alcohol (6-methylheptan-1-ol)Sulfuric Acid (H₂SO₄)Heating under reflux
Ethyl propanoateEthanolSulfuric Acid (H₂SO₄)Heating under reflux
Isobutyl propionate (B1217596)IsobutanolSulfuric Acid (H₂SO₄)Microwave irradiation or reflux
2-Ethylhexyl propanoate2-EthylhexanolImmobilized lipase (B570770) (e.g., Novozym 435)Solvent-free medium

The data in this table is compiled from established chemical synthesis principles.

The choice of alcohol significantly influences the reaction. The branched structure of isooctyl alcohol may introduce steric hindrance, potentially leading to slower reaction rates compared to the synthesis of esters with smaller, linear alcohols like ethanol. Alternative methods, such as using acid anhydrides or acid chlorides, can also be employed to form these esters. uwlax.edu Biocatalytic synthesis using enzymes like lipases is also a viable, more environmentally friendly approach, particularly for branched-chain esters like 2-ethylhexyl 2-methylhexanoate. researchgate.net

Degradation Pathways

The primary degradation pathway for this compound and its analogues is hydrolysis, which is the cleavage of the ester bond by reaction with water. dropofodor.com This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is reversible and requires a large excess of water and a strong acid catalyst to proceed. libretexts.org The products are propanoic acid and the corresponding alcohol (isooctyl alcohol in this case). libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This reaction is irreversible and goes to completion. libretexts.org A base, such as sodium hydroxide (B78521), is a reactant, not a catalyst. The products are a carboxylate salt (e.g., sodium propanoate) and the alcohol. libretexts.org

In addition to chemical hydrolysis, biodegradation is a significant degradation pathway in the environment. The structure of the ester plays a crucial role in its biodegradability. Studies on various alkyl esters have shown that branching in the alcohol moiety can affect the rate and completeness of anaerobic biodegradation. nih.govresearchgate.net Increased alkyl side-chain branching has been proposed to explain the recalcitrance of some organic compounds to biodegradation. nih.gov Research suggests that esters with a total carbon number between 12 and 18 are more readily biodegradable, and the use of branched alcohols should be avoided for enhanced biodegradability. nih.govresearchgate.net

Environmental Behavior and Fate Comparison with Related Isooctyl Esters

The environmental behavior and fate of this compound are influenced by its physicochemical properties, which can be compared with other isooctyl esters to understand the role of the carboxylate group.

The isooctyl group, being a branched eight-carbon chain, generally imparts lipophilic (fat-loving) characteristics to the molecule, which affects its environmental distribution. For instance, the isooctyl ester of 2,4-dichlorophenoxyacetic acid (2,4-D) is known to adsorb to soil, with higher adsorption in soils with greater organic carbon content. taylorfrancis.com This suggests that this compound would also tend to partition to soil and sediment rather than remaining in the water column.

The degradation of these esters in the environment is a key factor in their persistence. The hydrolysis of the ester bond is a primary degradation pathway. taylorfrancis.com For example, the apparent difference in volatilization rates between isooctyl esters of 2,4-D and 2,4,5-T and other esters was attributed to their ease of hydrolysis. taylorfrancis.com

Biodegradation is another critical process. The branched nature of the isooctyl chain can influence the rate of microbial degradation. nih.govresearchgate.net While specific data for this compound is limited, studies on other branched esters indicate that they may be less readily biodegradable than their straight-chain counterparts. nih.govresearchgate.netnih.gov

The following table compares the environmental characteristics of this compound with another common isooctyl ester, isooctyl palmitate.

CompoundMolecular FormulaKey Environmental Characteristics
This compoundC₁₁H₂₂O₂ nih.govExpected to be lipophilic, with a tendency to adsorb to soil and sediment. Biodegradation may be hindered by the branched isooctyl group.
Isooctyl palmitateC₂₄H₄₈O₂Used in cosmetics as an emollient and emulsifier. ulprospector.comspecialchem.com Its larger molecular size and lipophilicity suggest a strong tendency for adsorption and low water solubility.

Exploration of Synergistic and Antagonistic Effects in Multicomponent Systems Involving this compound

Synergistic effects occur when the combined effect of the mixture is greater than the sum of the individual effects of its components. nih.govmdpi.com

Antagonistic effects are observed when the combined effect is less than the sum of the individual effects. nih.govmdpi.com

Additive effects occur when the combined effect is equal to the sum of the individual effects. nih.govmdpi.com

The type of interaction in a mixture can depend on several factors, including the chemical structures of the components, their concentrations, and the surrounding medium. researchgate.net For instance, in antioxidant mixtures, the formation of intramolecular hydrogen bonds can influence the observed effect. researchgate.net

Conversely, in certain chemical systems, antagonistic effects could arise. For example, the presence of other compounds might hinder the desired properties of the ester or vice versa. The hydrolysis of an ester, which can be influenced by the pH of a formulation, can lead to the formation of the parent carboxylic acid and alcohol, which may have different and potentially undesirable properties. dropofodor.comscentjourner.com

Integration of Experimental and Computational Findings for Comprehensive Understanding

A comprehensive understanding of the behavior of this compound can be achieved by integrating experimental data with computational modeling.

Experimental Findings

Experimental studies provide foundational data on the synthesis, degradation, and physicochemical properties of esters. For instance, laboratory synthesis experiments can determine the optimal conditions (catalyst, temperature, reaction time) for producing this compound. uwlax.eduunb.ca Biodegradation studies using microbial cultures can assess the rate and extent of its degradation under various environmental conditions. nih.govresearchgate.netsciepub.com Spectroscopic techniques like FT-IR and NMR are used to confirm the structure and purity of the synthesized ester. nih.gov

Computational Findings

Computational chemistry offers powerful tools to complement and interpret experimental results. Quantum chemical topology (QCT) can be used to build quantitative structure-activity relationship (QSAR) models that predict the hydrolysis rate constants of esters based on their molecular structure. acs.org Such models have identified the (O=C)O-C fragment as being most significant in determining the rate of hydrolysis. acs.org

Molecular dynamics simulations can elucidate the mechanism of ester hydrolysis at the atomic level. researchgate.net These simulations have shown that the hydrolysis of esters in aqueous environments can involve cooperative catalysis by hydroxide and hydronium ions generated from the autoionization of water, which accelerates the reaction rate. researchgate.net

Computational methods can also be used to predict the thermal decomposition pathways of esters. researchgate.net For example, studies on simple methyl esters have used computational models to understand their pyrolysis at high temperatures. researchgate.net

By integrating these approaches, a more complete picture of this compound emerges. For example, experimentally observed degradation rates can be explained by computational models that detail the reaction mechanism and identify the key structural features influencing reactivity. This integrated approach is invaluable for designing new esters with desired properties and for predicting their environmental fate and behavior.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing propanoic acid isooctyl ester, and how can reaction efficiency be optimized?

  • Methodology : The esterification of propanoic acid with isooctanol under acid catalysis (e.g., concentrated sulfuric acid) is a common approach. Reaction optimization involves controlling stoichiometric ratios (excess alcohol to drive equilibrium), reflux conditions (60-80°C), and removal of water via Dean-Stark traps to shift equilibrium toward ester formation . Purity can be enhanced by post-synthesis distillation or crystallization.

Q. What analytical techniques are most effective for confirming the structural integrity and purity of propanoic acid isooctyl ester post-synthesis?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester bond formation and branching in the isooctyl group. Gas Chromatography-Mass Spectrometry (GC-MS) identifies purity and detects volatile byproducts. Infrared (IR) spectroscopy verifies carbonyl (C=O) and ester (C-O) functional groups . Physical properties (e.g., boiling point, density) should align with literature values (e.g., 109–112°C at 2 mmHg for related esters) .

Q. How does the choice of acid catalyst influence the yield and reaction kinetics in the esterification of propanoic acid with isooctanol?

  • Methodology : Sulfuric acid is widely used but may cause sulfonation side reactions. Alternatives like p-toluenesulfonic acid or ion-exchange resins reduce side products. Kinetic studies using timed sampling and titrimetric analysis of unreacted acid can compare catalyst efficiency. Activation energy calculations via Arrhenius plots further quantify catalytic performance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point) of propanoic acid isooctyl ester across studies?

  • Methodology : Discrepancies often arise from impurities or structural isomers (e.g., branching variations in isooctyl groups). Advanced characterization using High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography clarifies molecular identity. Comparative studies under standardized conditions (pressure, purity protocols) are critical .

Q. What strategies are recommended for modifying the ester's structure to enhance its stability under high-temperature conditions, and how can these modifications be analytically validated?

  • Methodology : Introducing steric hindrance (e.g., branching in the alcohol moiety) or electron-withdrawing groups reduces hydrolysis. Stability testing via thermogravimetric analysis (TGA) and accelerated aging studies (e.g., 80°C for 48 hours) coupled with HPLC monitoring quantify degradation. Computational modeling (DFT) predicts bond dissociation energies to guide structural design .

Q. In studies where propanoic acid isooctyl ester exhibits unexpected reactivity, what methodological approaches should be employed to identify and characterize reactive intermediates or byproducts?

  • Methodology : Trapping experiments with radical scavengers (e.g., TEMPO) or nucleophiles (e.g., methanol) isolate intermediates. Time-resolved spectroscopic techniques (e.g., stopped-flow UV-Vis) capture transient species. Multi-stage MS (MS/MS) fragments ions to elucidate byproduct structures. Cross-referencing with databases like NIST Chemistry WebBook aids identification .

Data Contradiction Analysis

Q. How should conflicting data on the ester’s solubility in polar solvents be addressed?

  • Methodology : Solubility discrepancies may stem from isomerism or trace surfactants. Systematic studies using Karl Fischer titration (water content control) and phase-solubility diagrams under controlled humidity clarify behavior. Molecular dynamics simulations explore solvent interactions at the atomic level .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.